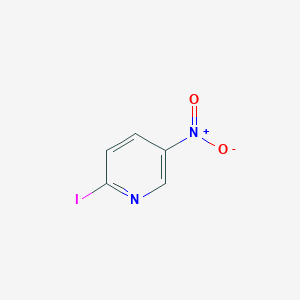

2-Iodo-5-nitropyridine

Description

Significance of Halogenated Nitropyridines in Organic Synthesis

Halogenated nitropyridines are a class of chemical compounds recognized for their versatility as intermediates in organic synthesis. evitachem.com The presence of both a halogen atom and a nitro group on the pyridine (B92270) ring enhances their reactivity, making them valuable precursors for a wide array of biologically active molecules. chemimpex.comnetascientific.comchemimpex.com These substituents enable diverse chemical transformations, most notably nucleophilic substitution reactions and metal-catalyzed cross-coupling reactions. chemimpex.com

The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, facilitating the displacement of the halogen atom or even the nitro group itself. ntnu.nonih.gov This reactivity is harnessed in medicinal and agricultural chemistry to build complex molecular architectures. chemimpex.comnetascientific.commdpi.com For instance, compounds like 2-chloro-5-nitropyridine (B43025) and 2-chloro-5-iodo-3-nitropyridine (B1586500) serve as key building blocks in the synthesis of pharmaceuticals, including anti-cancer and antimicrobial agents, as well as agrochemicals like herbicides and pesticides. netascientific.comchemimpex.commdpi.com

Role of 2-Iodo-5-nitropyridine as a Versatile Synthetic Building Block

This compound exemplifies the utility of halogenated nitropyridines as a versatile synthetic building block. chemimpex.comevitachem.com Its distinct functional groups—the iodo and nitro groups—are key to its enhanced reactivity. chemimpex.com This reactivity profile allows it to be a crucial intermediate in the development of novel pharmaceuticals, particularly those aimed at treating bacterial infections and cancer, and in the formulation of agrochemicals like pesticides and herbicides. chemimpex.com

The compound's value lies in its ability to undergo a variety of chemical reactions:

Nucleophilic Substitution: The iodine atom can act as a leaving group, allowing for its replacement by various nucleophiles, such as amines or thiols. evitachem.comcymitquimica.com This enables the introduction of diverse functional groups into the pyridine ring, expanding its synthetic utility in medicinal chemistry. chemimpex.com

Cross-Coupling Reactions: It readily participates in metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. evitachem.com This allows for the formation of new carbon-carbon bonds, enabling the construction of more complex organic molecules from simpler precursors. evitachem.com

Reduction: The nitro group can be chemically reduced to an amino group. evitachem.com This transformation is significant as it introduces a different functionality, creating compounds like 5-amino-2-iodopyridine, which can then be used in further synthetic steps.

This wide range of possible transformations makes this compound a staple in research and development for creating novel, biologically active compounds. chemimpex.comchemimpex.com

Historical Context of Pyridine Functionalization Relevant to this compound

The functionalization of the pyridine ring is a cornerstone of heterocyclic chemistry, with a long and rich history. mountainscholar.org However, the inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it relatively unreactive towards electrophilic aromatic substitution. beilstein-journals.orgresearchgate.net This has historically presented a significant challenge to chemists. beilstein-journals.org

Classical methods for creating functionalized pyridines often involve constructing the ring from acyclic precursors, such as in the Hantzsch pyridine synthesis. beilstein-journals.org Direct functionalization of a pre-formed pyridine ring has traditionally been difficult. beilstein-journals.org A major breakthrough in this area was the Minisci reaction, which involves the homolytic alkylation of heteroaromatic bases and has become a vital tool for adding alkyl groups to the pyridine ring. acs.orgnih.gov

In recent decades, significant progress has been made in the direct functionalization of pyridine's C-H bonds, largely through the use of transition-metal catalysis. beilstein-journals.orgresearchgate.net These modern methods, often termed "late-stage functionalization" (LSF), allow for the introduction of functional groups onto complex molecules containing a pyridine core, which is highly valuable in drug discovery. researchgate.net Despite these advances, achieving regioselectivity remains a key challenge, and the functionalization at the 3- and 5-positions has been explored less extensively than at the 2-, 4-, and 6-positions. researchgate.net The development of reagents like this compound is a direct result of the ongoing effort to create reliable methods for producing specifically substituted pyridines that can then be used as building blocks for more complex targets. google.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-iodo-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3IN2O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXWHBQWFBHASX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356090 | |

| Record name | 2-Iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28080-54-8 | |

| Record name | 2-Iodo-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Iodo 5 Nitropyridine and Precursors

Direct Iodination Strategies

Direct electrophilic iodination of a pyridine (B92270) ring is an inherently challenging reaction due to the ring's electron-deficient nature, which is caused by the electronegative nitrogen atom. This deficiency is significantly amplified by the presence of a powerful electron-withdrawing nitro group, as seen in a potential precursor like 5-nitropyridine. Such systems are highly deactivated towards electrophilic aromatic substitution. Consequently, direct iodination of nitropyridines to produce 2-Iodo-5-nitropyridine is not a synthetically viable or commonly reported method. Electrophilic iodination reactions generally require harsh conditions or strong oxidative agents and are difficult to control, especially with highly deactivated substrates. nih.gov

Halogen Exchange Reactions for this compound Synthesis

A more feasible and widely employed strategy for synthesizing this compound is through nucleophilic aromatic substitution, specifically via a halogen exchange reaction. This approach, often a variant of the Finkelstein reaction, involves replacing a halogen, typically chlorine, with iodine. manac-inc.co.jp

The most prominent method for preparing this compound is the halogen exchange reaction starting from its chloro-analogue, 2-Chloro-5-nitropyridine (B43025). tandfonline.com This transformation is typically achieved by treating the chlorinated precursor with an iodide salt, such as sodium iodide (NaI), in a polar aprotic solvent like acetonitrile (B52724) or propionitrile (B127096). The reaction's success hinges on the activation provided by the nitro group, which stabilizes the intermediate formed during the nucleophilic attack.

For instance, a reported method involves heating 2-Chloro-5-nitropyridine with sodium iodide and trimethylsilyl (B98337) chloride (TMSCl) in propionitrile at 80°C to achieve the desired product. rsc.org The use of TMSCl can facilitate the reaction.

Table 1: Conditions for Halogen Exchange Synthesis of this compound Derivatives

| Precursor | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 3-bromo-2-chloro-4-methyl-5-nitropyridine | NaI, TMSCl | Propionitrile | 80 °C, 1 h | 3-bromo-2-iodo-4-methyl-5-nitropyridine (B1438974) | Not specified | rsc.org |

| 2-Chloro-5-nitropyridine | NaI | Acetone/Acetonitrile | Reflux | This compound | High | manac-inc.co.jptandfonline.com |

The chloride-iodide exchange on the 2-Chloro-5-nitropyridine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is facilitated by several key factors:

Activation by the Nitro Group: The strongly electron-withdrawing nitro group at the 5-position activates the ring for nucleophilic attack, particularly at the ortho (position 6) and para (position 2) positions. It stabilizes the negative charge of the Meisenheimer complex, the key intermediate formed when the iodide nucleophile attacks the carbon atom bearing the chlorine.

Protonation of the Pyridine Nitrogen: Under acidic conditions, the pyridine nitrogen atom can be protonated. boyer-research.com This protonation creates a pyridinium (B92312) cation, which dramatically increases the electron deficiency of the entire ring system. This enhanced electrophilicity makes the ring significantly more susceptible to attack by nucleophiles like iodide, thereby accelerating the rate of substitution. The protonation of the pyridine nitrogen is considered a key stage in facilitating nucleophilic heteroaromatic substitution. researchgate.net

Halogen exchange reactions are a cornerstone of pyridine chemistry, providing access to a wide array of functionalized heterocycles. The Finkelstein reaction is a conventional and versatile method for synthesizing iodoalkanes and iodoarenes from their corresponding chlorides or bromides. manac-inc.co.jpmanac-inc.co.jp In pyridine chemistry, this principle is frequently applied. For example, 2-iodopyridine (B156620) can be synthesized from 2-chloropyridine (B119429) or 2-bromopyridine (B144113) by treatment with iodotrimethylsilane. chemicalbook.com The presence of an electron-withdrawing group, such as a nitro group, on the pyridine ring generally makes the halogen exchange to iodide more efficient for positions ortho or para to the activating group. manac-inc.co.jp

Chloride-Iodide Exchange from 2-Chloro-5-nitropyridine

Nitration Approaches to Pyridine Derivatives

Direct nitration of pyridine itself is often inefficient, yielding primarily 3-nitropyridine (B142982) in low yields under harsh conditions. researchgate.net Therefore, the synthesis of nitro-substituted pyridine precursors for compounds like this compound relies on more sophisticated, multi-step approaches that begin with already substituted pyridines.

The precursor 2-Chloro-5-nitropyridine is a vital intermediate. Its synthesis is a well-documented multi-step process that typically starts from 2-aminopyridine (B139424). dissertationtopic.netgoogle.com

A common synthetic sequence is as follows:

Nitration: 2-Aminopyridine is nitrated using a mixture of sulfuric acid and nitric acid. The amino group directs the incoming nitro group to the 5-position, yielding 2-amino-5-nitropyridine (B18323). dissertationtopic.netgoogle.com

Hydrolysis: The 2-amino-5-nitropyridine is then converted to 2-hydroxy-5-nitropyridine (B147068). This can be achieved by diazotization of the amino group with sodium nitrite (B80452) in an acidic aqueous solution, followed by heating to hydrolyze the resulting diazonium salt. dissertationtopic.net

Chlorination: The final step is the conversion of the hydroxyl group in 2-hydroxy-5-nitropyridine to a chloro group. This is accomplished using standard chlorinating agents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), to yield 2-Chloro-5-nitropyridine. dissertationtopic.netchemicalbook.com

Table 2: Representative Multi-Step Synthesis of 2-Chloro-5-nitropyridine

| Step | Starting Material | Reagents | Product | Yield | Reference |

| 1. Nitration | 2-Aminopyridine | H₂SO₄, HNO₃ | 2-Amino-5-nitropyridine | 85.7% | google.com |

| 2. Hydrolysis | 2-Amino-5-nitropyridine | NaNO₂, HCl(aq), Heat | 2-Hydroxy-5-nitropyridine | High | dissertationtopic.netgoogle.com |

| 3. Chlorination | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 2-Chloro-5-nitropyridine | 95.3% | chemicalbook.com |

Regioselectivity and Yield Optimization in Nitration

The nitration of pyridine derivatives is a critical step in the synthesis of many key intermediates. Achieving high regioselectivity and optimizing yields are paramount for efficient and cost-effective production. Traditional nitration methods often employ harsh and corrosive mixed acid systems, which can lead to poor yields and the formation of unwanted byproducts due to a lack of regioselectivity. frontiersin.org

Several strategies can be employed to control the position of nitration on an aromatic ring. These include the use of directing groups, which can electronically favor substitution at specific positions, and the introduction of bulky groups to sterically hinder other sites. numberanalytics.com The choice of nitrating agent is also crucial, with agents like nitronium salts sometimes offering improved regioselectivity compared to conventional methods. numberanalytics.com Furthermore, careful optimization of reaction parameters such as temperature and reactant concentrations is essential for maximizing the yield of the desired isomer. numberanalytics.com

In the context of synthesizing nitropyridines, the nitration of 2-aminopyridine is a key reaction. When 2-aminopyridine is treated with nitric acid in the presence of sulfuric acid, a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine is typically formed. sapub.org The ratio of these isomers can be influenced by the reaction conditions. For instance, the acid-catalyzed rearrangement of the intermediate 2-nitraminopyridine at elevated temperatures (50°C or higher) leads to the formation of both 2-amino-3-nitro- and 2-amino-5-nitropyridine. sapub.org

Synthesis of Hydroxylated and Aminated Nitropyridine Intermediates

Preparation of 2-Hydroxy-5-nitropyridine

2-Hydroxy-5-nitropyridine is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. guidechem.comdissertationtopic.net Several synthetic routes have been developed for its preparation.

One common method involves the hydrolysis of 2-amino-5-nitropyridine. In this procedure, 2-amino-5-nitropyridine is refluxed with a 10% sodium hydroxide (B78521) solution for several hours. prepchem.com After cooling and filtration, the resulting filter cake is dissolved in water and neutralized with hydrochloric acid to precipitate the product, which is then filtered and dried. prepchem.com This method provides a good yield of 2-hydroxy-5-nitropyridine as a white powdery solid. prepchem.com

Another approach is a one-pot synthesis starting from 2-aminopyridine. This method involves the nitration of 2-aminopyridine with concentrated nitric acid in the presence of concentrated sulfuric acid, followed by a diazotization reaction with sodium nitrite at low temperatures. google.com The pH is then adjusted with ammonia (B1221849) to precipitate the final product. google.comevitachem.com This one-pot method offers an efficient route to 2-hydroxy-5-nitropyridine. google.com

The reaction conditions for these syntheses can be summarized as follows:

| Starting Material | Reagents | Key Conditions | Product |

| 2-Amino-5-nitropyridine | 10% Sodium Hydroxide, Hydrochloric Acid | Reflux at ~102°C for 10 hours, followed by neutralization | 2-Hydroxy-5-nitropyridine |

| 2-Aminopyridine | Concentrated Sulfuric Acid, Concentrated Nitric Acid, Sodium Nitrite, Ammonia | Nitration at 40-50°C, Diazotization at 0-10°C, pH adjustment | 2-Hydroxy-5-nitropyridine |

Preparation of 2-Amino-5-nitropyridine

2-Amino-5-nitropyridine is a key precursor for the synthesis of 2-hydroxy-5-nitropyridine and other derivatives. dissertationtopic.netprepchem.com The most common method for its preparation is the nitration of 2-aminopyridine.

In a typical procedure, 2-aminopyridine is dissolved in a solvent like 1,2-dichloroethane (B1671644) and treated with a mixture of concentrated sulfuric acid and fuming nitric acid. chemicalbook.com The reaction is carried out at a controlled temperature, often below 10°C, and the mixture is stirred for an extended period. chemicalbook.com After the reaction is complete, the mixture is cooled and washed with water to a neutral pH. chemicalbook.com The organic layer is then separated, and the solvent is removed under reduced pressure to yield 2-amino-5-nitropyridine as a dark yellow precipitate. chemicalbook.com This method can achieve a high yield and purity of the desired product. chemicalbook.com

The synthesis of 2-amino-5-nitropyridine can be influenced by the reaction conditions. For example, using a microreactor for the nitration of 2-aminopyridine with a mixed acid solution has been reported as a method to control the reaction and improve safety and efficiency. google.com

Overview of Synthetic Pathways to Analogous Compounds

Synthesis of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

The synthesis of 3-bromo-2-iodo-4-methyl-5-nitropyridine involves a multi-step process starting from 4-methyl-5-nitropyridin-2-ol. rsc.org This starting material is first brominated using bromine in acetic acid to yield 3-bromo-4-methyl-5-nitropyridin-2-ol. rsc.org The resulting compound is then treated with phosphorus oxychloride in acetonitrile to produce 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.org Finally, a Finkelstein reaction is performed, where the chloro group is displaced by an iodo group using sodium iodide and trimethylsilyl chloride in propionitrile, to give the target compound, 3-bromo-2-iodo-4-methyl-5-nitropyridine. rsc.org

A summary of the synthetic steps is provided in the table below:

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 4-Methyl-5-nitropyridin-2-ol | Bromine, Acetic Acid | 3-Bromo-4-methyl-5-nitropyridin-2-ol | Not specified |

| 2 | 3-Bromo-4-methyl-5-nitropyridin-2-ol | Phosphorus Oxychloride, Acetonitrile | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | 88% |

| 3 | 3-Bromo-2-chloro-4-methyl-5-nitropyridine | Sodium Iodide, Trimethylsilyl Chloride, Propionitrile | 3-Bromo-2-iodo-4-methyl-5-nitropyridine | Not specified |

Preparation of 2-Chloro-5-nitropyridine and Related Derivatives

2-Chloro-5-nitropyridine is a versatile intermediate used in the synthesis of various pharmaceuticals and agrochemicals. dissertationtopic.netontosight.ai It is typically prepared through the nitration of 2-chloropyridine using strong nitrating agents like a mixture of nitric acid and sulfuric acid. ontosight.ai Careful control of the reaction conditions is necessary to achieve the desired substitution pattern. ontosight.ai

An alternative route to 2-chloro-5-nitropyridine involves the chlorination of 2-hydroxy-5-nitropyridine. chemicalbook.com This can be achieved by reacting 2-hydroxy-5-nitropyridine with a mixture of phosphorus oxychloride and phosphorus pentachloride. chemicalbook.com The reaction is heated, and after workup, 2-chloro-5-nitropyridine is obtained in high yield and purity. chemicalbook.com

The synthesis of related derivatives, such as 2-(3-bromo-4-methoxyphenyl)-3-nitropyridine, can be accomplished starting from 2-chloro-3-nitropyridine (B167233) via a Suzuki coupling reaction with an appropriate boronic acid, followed by further functionalization like bromination. iucr.org

Reactivity and Mechanistic Investigations of 2 Iodo 5 Nitropyridine

Influence of Iodine and Nitro Substituents on Pyridine (B92270) Ring Reactivity

The reactivity of the pyridine ring in 2-iodo-5-nitropyridine is primarily governed by the strong electron-withdrawing nature of the nitro group (-NO₂) and the presence of the iodine atom. The nitro group, being a powerful deactivating group, significantly reduces the electron density of the pyridine ring. georganics.sknih.gov This deactivation makes the ring less susceptible to electrophilic aromatic substitution. georganics.skuoanbar.edu.iq Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic attack, facilitating nucleophilic aromatic substitution (SNAr) reactions. georganics.sknih.gov

The iodine atom at the 2-position acts as a leaving group in SNAr reactions. cymitquimica.com Its relatively large size and polarizability contribute to its ability to be displaced by a variety of nucleophiles. The combined electronic effects of the nitro group and the iodine atom make this compound a valuable intermediate in the synthesis of various substituted pyridines. chemimpex.com

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a key reaction pathway for this compound, driven by the electron-deficient nature of the pyridine ring.

Reaction with Hydroxide (B78521) Ions and Ring Fission Phenomena

The reaction of this compound with hydroxide ions can lead to nucleophilic aromatic substitution, where the iodine atom is displaced by a hydroxyl group. However, under certain conditions, particularly with strong bases, pyridine rings, especially those activated by electron-withdrawing groups, can undergo ring-opening or ring-fission reactions. For instance, the reaction of pyrido[2,3-d]pyrimidine (B1209978) with alkali hydroxide at ordinary temperatures has been shown to cause ring fission. researchgate.net While specific studies on this compound were not found, the general reactivity pattern of nitropyridines suggests that such ring-opening phenomena could be a competing pathway, especially under harsh basic conditions.

Acid-Catalyzed SNAr Reactions

Protic and Lewis acids can catalyze SNAr reactions in nitrogen heterocycles. acsgcipr.org Protonation of the pyridine nitrogen or complexation with a Lewis acid further withdraws electron density from the ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. acsgcipr.org This activation strategy can enhance the rate of substitution and allow reactions to proceed under milder conditions or with less reactive nucleophiles. acsgcipr.org While specific examples detailing acid-catalyzed SNAr reactions of this compound were not prominently available, this is a general principle applicable to pyridine derivatives.

General SNAr Reactivity of 2-Halo-5-nitropyridines

The SNAr reactivity of 2-halo-5-nitropyridines is well-documented, with the halogen at the 2-position serving as the leaving group. The presence of the nitro group at the 5-position activates the ring for nucleophilic attack, particularly at the 2- and 6-positions. The general mechanism involves the initial attack of a nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nitro group. libretexts.org Subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org

The reactivity of different halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I for activated aryl halides. However, the specific reaction conditions and the nature of the nucleophile can influence this trend. Studies on related compounds, such as 2-chloro-5-nitropyridine (B43025) and 2-bromo-5-nitropyridine (B18158), have been conducted to understand their reactivity with various nucleophiles. researchgate.net

Displacement of the Nitro Group by Nucleophiles

While the halogen is the more common leaving group in 2-halo-5-nitropyridines, displacement of the nitro group by a nucleophile is also a possible, though less frequent, reaction pathway. In some instances of nucleophilic substitution on nitropyridines, the nitro group itself can be displaced. For example, studies on 1-methyl-4,5-dinitroimidazole (B100128) have shown that the nitro group at the 5-position is unstable and can be substituted. researchgate.net The viability of this pathway for this compound would depend on the specific nucleophile and reaction conditions employed.

Electrophilic Aromatic Substitution and Regioselectivity

Electrophilic aromatic substitution (SEAr) on the this compound ring is significantly disfavored due to the strong deactivating effects of both the pyridine nitrogen and the nitro group. georganics.skuoanbar.edu.iq The pyridine nitrogen atom, being electronegative, and the nitro group, a powerful electron-withdrawing group, both reduce the electron density of the ring, making it highly unreactive towards electrophiles. uoanbar.edu.iqwikipedia.org

In the rare event that an electrophilic substitution were to occur under very harsh conditions, the regioselectivity would be dictated by the directing effects of the existing substituents. The pyridine nitrogen generally directs incoming electrophiles to the 3- and 5-positions. The nitro group is a meta-director. Therefore, any potential electrophilic attack would likely be directed to the positions least deactivated by the combined influence of the nitrogen atom and the nitro group. However, for all practical purposes, this compound is considered unreactive towards electrophilic aromatic substitution. georganics.skchempanda.com

Interactive Data Table

The following table summarizes the reactivity of this compound in different reaction types.

| Reaction Type | Reactivity | Key Factors |

| Nucleophilic Aromatic Substitution (SNAr) | High | Electron-withdrawing nitro group activates the ring; iodine is a good leaving group. georganics.skcymitquimica.com |

| Electrophilic Aromatic Substitution (SEAr) | Very Low | Pyridine nitrogen and nitro group strongly deactivate the ring. georganics.skuoanbar.edu.iq |

| Reaction with Hydroxide | Possible Substitution/Ring Fission | Potential for substitution of iodine or ring-opening under strong basic conditions. researchgate.net |

| Acid-Catalyzed SNAr | Enhanced Reactivity | Acid protonates the pyridine nitrogen, further activating the ring for nucleophilic attack. acsgcipr.org |

Reduction Chemistry of the Nitro Group

The nitro group on the pyridine ring is a versatile functional group that can be readily transformed through reduction, most commonly to an amino group. This transformation dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into an electron-donating amino group, which in turn modifies the reactivity of the pyridine ring for subsequent reactions.

A primary and efficient method for reducing the nitro group of nitropyridine derivatives is catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas (H₂) or a hydrogen donor like hydrazine (B178648) hydrate (B1144303) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. conicet.gov.ar Other catalytic systems, such as sulfided platinum, have also been noted for this purpose. lookchem.com The reduction converts the 5-nitro group into a 5-amino group, yielding 5-amino-2-iodopyridine. This reaction is generally high-yielding and clean, making it a cornerstone in the synthesis of amino-pyridines from their nitro precursors. conicet.gov.ar

| Substrate | Reducing Agent/Catalyst | Product | Yield | Reference |

| 2-Acetamido-5-nitropyridine | Hydrazine hydrate / Pd/C | 2-Acetamido-5-aminopyridine | 93.26% | dissertationtopic.net |

| p-Chloronitrobenzene | NaBH₄ / PVP-Pd Nanoparticles | p-Chloroaniline | >99% | conicet.gov.ar |

| 2-Chloro-3-nitropyridine (B167233) | H₂ / Pd/C | 2-Chloro-3-aminopyridine | - | conicet.gov.ar |

This table presents examples of catalytic hydrogenation on related nitroaromatic compounds, illustrating the general conditions and effectiveness of the method.

Oxidative Transformations of Alkyl Substituents (for derivatives)

While this compound itself lacks alkyl substituents, its derivatives bearing such groups can undergo oxidative transformations. These reactions typically target the alkyl side chain, converting it into more oxidized functional groups like hydroxyls, aldehydes, or carboxylic acids. The specific outcome depends on the oxidizing agent and reaction conditions used. Biocatalytic methods have shown promise in achieving regioselective oxidation. For example, in a study on the biotransformation of 4-methyl-3-nitro-pyridin-2-amine using whole cells of the fungus Cunninghamella elegans, the methyl group was oxidized to a hydroxymethyl group. This transformation yielded 2-amino-4-hydroxymethyl-3-nitropyridine as one of the products, demonstrating that both the aromatic ring and aliphatic substituents can be sites of oxidation. nih.gov

| Substrate | Biocatalyst | Transformation | Product | Reference |

| 4-Methyl-3-nitro-pyridin-2-amine | Cunninghamella elegans | Methyl group oxidation | 2-Amino-4-hydroxymethyl-3-nitropyridine | nih.gov |

| 2-Aminopyridines (with CH₃ at C4) | Burkholderia sp. MAK1 | Hydroxylation at C5 | 2-Amino-4-methylpyridin-5-ol | researchgate.net |

This table showcases examples of oxidative transformations on alkyl-substituted nitropyridine derivatives.

Diazotization Reactions

The amino group of 2-amino-5-nitropyridine (B18323), which is synthesized via the reduction of this compound followed by displacement of the iodo group or by direct reduction of 2-amino-5-nitropyridine, can undergo diazotization. This reaction involves treating the aminopyridine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (e.g., 0-8 °C). google.com The reaction converts the primary amino group into a diazonium salt (-N₂⁺).

Pyridine diazonium salts are often unstable but serve as valuable synthetic intermediates. google.com They can be readily displaced by a variety of nucleophiles to introduce a wide range of functional groups. For example, hydrolysis of the diazonium salt yields the corresponding hydroxyl derivative, 2-hydroxy-5-nitropyridine (B147068). google.comgoogle.com Similarly, in the Schiemann reaction, the diazonium salt can be converted to a fluoro derivative, such as 2-fluoro-5-nitropyridine, by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. cdnsciencepub.com It is important to note that aminopyridines with strong electron-withdrawing groups, such as a nitro group, can sometimes be difficult to diazotize under certain conditions. tpu.ru

| Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| 2-Amino-5-nitropyridine | NaNO₂ / HCl (15%) | 2-Hydroxy-5-nitropyridine | 88.02% | google.com |

| 2-Amino-5-nitropyridine | NaNO₂ / 60% HF | 2-Fluoro-5-nitropyridine | 20-30% | cdnsciencepub.com |

| 2-Acetamido-5-aminopyridine | NaNO₂ / Fluoroboric acid | 2-Acetamido-5-pyridine diazonium tetrafluoroborate | 87.22% | dissertationtopic.net |

This table provides examples of diazotization reactions starting from 2-amino-5-nitropyridine or its derivatives.

Metal Catalyzed Cross Coupling Reactions Involving 2 Iodo 5 Nitropyridine and Its Derivatives

Palladium-Catalyzed Coupling Reactions

Palladium catalysts are paramount in modern organic synthesis, facilitating a wide array of cross-coupling reactions. The reactivity of halopyridines, such as 2-iodo-5-nitropyridine, in these transformations is a subject of detailed study, with kinetics and ligand effects playing a crucial role in reaction outcomes.

Oxidative Addition Kinetics and Reactivity Models

The oxidative addition of an aryl halide to a low-valent palladium center is a critical and often rate-determining step in catalytic cross-coupling cycles. scispace.com A quantitative structure-reactivity model has been developed to predict the rates of oxidative addition to a palladium(0) complex, Pd(PCy3)2. scispace.comrsc.org This model was constructed by correlating the relative rates of oxidative addition for a diverse set of 79 (hetero)aryl chlorides, bromides, and triflates with easily obtainable molecular descriptors. scispace.comrsc.org

In this study, 2-bromo-5-nitropyridine (B18158) was used as a reference point, with its relative free energy of activation for oxidative addition (ΔG‡OA) set to 0 kJ mol−1. scispace.comrsc.org This reactivity model has proven to be a powerful predictive tool, enabling the estimation of catalytic rate constants and guiding the planning of synthetic routes. rsc.org The model's utility extends to predicting regioselectivity in molecules with multiple potential reaction sites. rsc.org

Ligand Effects in Palladium Catalysis

The choice of ligand in a palladium-catalyzed reaction can profoundly influence its efficiency and selectivity. nih.gov Ligands can affect the electronic properties and steric environment of the palladium center, thereby modulating its reactivity in the catalytic cycle, which includes oxidative addition, transmetalation, and reductive elimination. enscm.fr

For instance, in the cross-coupling of 3-halo-2-aminopyridines, various biarylmonophosphine ligands and their corresponding palladacycle precatalysts have been screened. nih.gov Ligands such as RuPhos and SPhos have demonstrated high efficacy in these transformations. nih.gov The use of specific ligands can overcome challenges such as the potential for the substrate to chelate the palladium catalyst, which could otherwise hinder the oxidative addition step. nih.gov In some cases, unconventional selectivity can be achieved by judicious ligand choice, or even by employing ligand-free conditions, which may involve multinuclear palladium species. nih.gov

Sonogashira Coupling and Azaindole Synthesis

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.orgwikidoc.org This reaction has been extensively applied in the synthesis of azaindoles, a class of heterocyclic compounds with significant biological activity. organic-chemistry.org

Application of 2-Amino-3-iodo-5-nitropyridine in Azaindole Formation

The synthesis of azaindole derivatives often begins with substituted aminopyridines. nih.gov For example, 2-amino-3-iodo-5-nitropyridine is a key starting material for the synthesis of 5-nitro-7-azaindole. nih.govmdpi.comunl.pt The synthesis involves a Sonogashira coupling of 2-amino-3-iodo-5-nitropyridine with an alkyne, followed by a cyclization step to form the azaindole ring. nih.govmdpi.comunl.pt This compound can be prepared by the iodination of 2-amino-5-nitropyridine (B18323). researchgate.netresearchgate.net

The Sonogashira reaction is typically carried out using a palladium catalyst, such as PdCl2(PPh3)2 or Pd(PPh3)4, in the presence of a copper(I) co-catalyst like CuI, and a base such as triethylamine (B128534) (Et3N). nih.govmdpi.com The reaction conditions can be optimized based on the specific substrates. nih.gov

Microwave-Assisted Copper-Mediated Cyclization

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions. In the context of azaindole synthesis, microwave-assisted copper-mediated cyclization has been shown to be an efficient method. nih.govmdpi.comunl.pt Following the initial Sonogashira coupling, the resulting intermediate can be cyclized to the azaindole structure using catalytic copper(I) iodide (CuI) under microwave irradiation. nih.govmdpi.comunl.pt This approach offers advantages in terms of reduced reaction times and potentially higher yields compared to conventional heating methods. arabjchem.org

For example, the synthesis of 5-nitro-7-azaindole was achieved through a Sonogashira reaction of 2-amino-3-iodo-5-nitropyridine with trimethylsilylacetylene (B32187) (TMSA) in a mixture of THF and dimethylacetamide (DMA), followed by a microwave-assisted cyclization with catalytic CuI. nih.govmdpi.comunl.pt

Fluoro-carbonylation Reactions

Acyl fluorides have gained significant attention as robust and versatile synthetic intermediates. researcher.liferesearchgate.net A novel method for the preparation of acyl fluorides involves the palladium-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides under carbon monoxide-free conditions. researcher.life

This reaction utilizes 2-(difluoromethoxy)-5-nitropyridine (B1423797) as a stable, solid source of the "fluoro-carbonyl" moiety, offering a safer alternative to the use of toxic gaseous formyl fluoride. researcher.life The reaction proceeds in high yields (up to 99%) and tolerates a broad range of functional groups. researcher.lifevulcanchem.com This methodology is applicable to the late-stage functionalization of complex molecules, including bioactive derivatives. researcher.life The optimized conditions for this reaction involve the use of a palladium catalyst, such as Pd(TFA)2, with a ligand like Xantphos. researchgate.net This process has also been extended to one-pot transformations, where aryl iodides are converted into amides through successive fluoro-carbonylation and amidation reactions. researcher.life

Utilization of 2-(difluoromethoxy)-5-nitropyridine as a Reagent

A derivative of 5-nitropyridine, 2-(difluoromethoxy)-5-nitropyridine, has emerged as a significant reagent in palladium-catalyzed fluoro-carbonylation reactions. researcher.lifecolab.ws This stable, colorless solid serves as a practical and safer alternative to the toxic and gaseous formyl fluoride. researcher.life It enables the direct insertion of a "fluoro-carbonyl" moiety into various organic molecules under carbon monoxide-free conditions. researcher.life

The process involves a palladium-catalyzed cross-coupling reaction between an aryl, vinyl, or heteroaryl iodide and 2-(difluoromethoxy)-5-nitropyridine. This methodology efficiently produces a wide variety of acyl fluorides in high yields, tolerating a broad range of functional groups. researcher.life The reaction's utility has been demonstrated in the late-stage fluoro-carbonylation of structurally complex Csp²-iodides, including bioactive derivatives. researcher.life Furthermore, the resulting acyl fluorides can be used in subsequent one-pot transformations, such as amidation, highlighting the synthetic potential of this strategy. researcher.life

Acyl fluorides are recognized as robust and versatile synthetic intermediates. researcher.life Their synthesis via this method, using a stable pyridine (B92270) derivative, represents a significant advancement over traditional methods that often require hazardous reagents like CO gas. researcher.liferesearchgate.net

Table 1: Palladium-Catalyzed Fluoro-carbonylation using 2-(difluoromethoxy)-5-nitropyridine This table is representative of the scope of the reaction as described in the literature. Yields are indicative of the reaction's efficiency.

| Substrate (Ar-I) | Product (Ar-COF) | Yield (%) |

| 4-Iodoacetophenone | 4-Acetylbenzoyl fluoride | >99% |

| Methyl 4-iodobenzoate | 4-(Fluoromethyl)benzoyl fluoride | 98% |

| 4-Iodonitrobenzene | 4-Nitrobenzoyl fluoride | 99% |

| Fenofibrate (iodide derivative) | Fenofibroyl fluoride | 85% |

| Isoxepac (iodide derivative) | Isoxepacoyl fluoride | 81% |

Other Transition Metal-Catalyzed Processes

Beyond its role in fluoro-carbonylation, the 2-halo-5-nitropyridine scaffold is a key participant in other critical transition metal-catalyzed reactions, most notably the Suzuki-Miyaura cross-coupling, for the synthesis of functionalized pyridines.

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between organoboron compounds and organic halides. nih.gov It is widely used for synthesizing biaryl compounds due to its tolerance for numerous functional groups and generally high yields. nih.gov Pyridine and its derivatives are common precursors in these reactions. nih.gov

When using substrates like this compound, the electronic properties of the pyridine ring and the presence of the nitro group can present challenges, such as rapid protodeboronation of the organoboron reagent. rsc.org However, strategic selection of catalysts, bases, and reaction conditions can lead to successful couplings. For instance, studies on the closely related 2-bromo-5-nitropyridine have demonstrated that palladium-catalyzed cross-coupling can be achieved. researchgate.net Research has focused on optimizing conditions, such as the choice of palladium catalyst and base, to enhance the reactivity of the halo-nitropyridine series in Suzuki reactions. researchgate.net

In a practical application, the Suzuki cross-coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide (a derivative where the nitro group is replaced by an acetamido group) with various arylboronic acids has been successfully performed. nih.gov Using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base, a series of novel functionalized pyridine derivatives were synthesized in moderate to good yields, showcasing the reaction's utility for modifying the pyridine core. nih.gov

Table 2: Suzuki Cross-Coupling of a Functionalized Bromopyridine Derivative This table illustrates the synthesis of various biaryl pyridine derivatives from a common precursor, N-[5-bromo-2-methylpyridine-3-yl]acetamide, as described in the literature.

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | N-[2-Methyl-5-phenylpyridin-3-yl]acetamide | 82% |

| 4-Methylphenylboronic acid | N-[2-Methyl-5-(p-tolyl)pyridin-3-yl]acetamide | 85% |

| 4-Methoxyphenylboronic acid | N-[5-(4-Methoxyphenyl)-2-methylpyridin-3-yl]acetamide | 89% |

| 4-Chlorophenylboronic acid | N-[5-(4-Chlorophenyl)-2-methylpyridin-3-yl]acetamide | 78% |

| Naphthalene-1-boronic acid | N-[2-Methyl-5-(naphthalen-1-yl)pyridin-3-yl]acetamide | 75% |

Applications of 2 Iodo 5 Nitropyridine in Applied Chemical Research

Medicinal Chemistry and Pharmaceutical Development

In the realm of medicinal chemistry, 2-Iodo-5-nitropyridine and its close derivatives serve as crucial starting materials and intermediates for the creation of complex molecules with therapeutic potential. chemimpex.com The presence of both an iodo group, which can readily participate in cross-coupling reactions, and a nitro group, which can be chemically modified or contribute to biological activity, provides chemists with a versatile scaffold for drug design and discovery. chemimpex.commdpi.com

Role as a Key Intermediate in Drug Synthesis

This compound is widely recognized as a pivotal intermediate in the synthesis of a variety of pharmaceutical agents. chemimpex.comchemimpex.comchemimpex.com Its structure is a key component in the development of new drugs, particularly those aimed at treating bacterial infections and various forms of cancer. chemimpex.comnetascientific.com The reactivity of the iodine atom allows for its substitution, enabling the introduction of diverse functional groups and the construction of more complex molecular frameworks. chemimpex.com A notable example is the use of the related compound, 2-chloro-5-nitropyridine (B43025), as an essential intermediate in the synthesis of the antimalarial drug pyronaridine. chemicalbook.com The versatility of these halo-nitropyridine scaffolds makes them foundational elements in the synthesis of numerous therapeutic agents. netascientific.com

Table 1: Examples of Therapeutic Agent Classes Synthesized from Halo-Nitropyridine Intermediates

| Intermediate | Therapeutic Class | Target Disease(s) |

| 2-Chloro-5-nitropyridine | Antimalarial | Malaria chemicalbook.com |

| This compound Derivatives | Anticancer | Cancer chemimpex.comnetascientific.com |

| This compound Derivatives | Antibacterial | Bacterial Infections chemimpex.comchemimpex.com |

| 2-Chloro-5-nitropyridine | Anti-tubercular | Tuberculosis rsc.org |

Synthesis of Biologically Active Nitro-Containing Heterocycles

The nitro group is a significant feature of this compound, contributing to the synthesis of potent, biologically active nitro-containing heterocycles. chemimpex.commdpi.comnih.gov Nitropyridines are established precursors for a wide array of heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.comnih.govresearchgate.net The reactivity endowed by the nitro and iodo substituents makes compounds like 2-amino-3-iodo-5-nitropyridine ideal for further chemical modification to produce these active molecules. chemimpex.com In some contexts, the nitro group itself is crucial for the mechanism of action, where it can undergo bioreduction within cells to form reactive intermediates that induce cytotoxic effects, a pathway explored in cancer therapy.

Development of Azaindole Derivatives for Therapeutic Targets

A significant application of this compound derivatives is in the synthesis of azaindoles, a class of bicyclic heterocycles recognized as privileged structures in drug discovery. mdpi.comrsc.org Azaindoles are bioisosteres of indoles and purines and are integral to the development of kinase inhibitors for therapeutic intervention. mdpi.com

Specifically, 2-amino-3-iodo-5-nitropyridine is a key starting material for synthesizing 5-nitro-7-azaindole. researchgate.netnih.gov The synthesis often involves a Sonogashira cross-coupling reaction with an alkyne, followed by a cyclization step to form the azaindole ring system. nih.govmdpi.com This methodology has been successfully applied on a large scale. researchgate.net These azaindole derivatives have been investigated as potent inhibitors for various protein kinases, which are crucial targets in oncology. mdpi.com

Table 2: Azaindole-Based Kinase Inhibitors Developed from Iodo-Nitropyridine Precursors

| Precursor | Synthetic Route | Target Kinase | Therapeutic Area |

| 2-Amino-3-iodo-5-nitropyridine | Sonogashira coupling, CuI-mediated cyclization | Mitotic Kinase Monopolar Spindle 1 (MPS1) nih.gov | Cancer nih.gov |

| 2-Amino-3-iodo pyridine (B92270) derivative | Sonogashira coupling, base-induced annulation | Aurora A/B Kinase mdpi.com | Cancer mdpi.com |

Contribution to Novel Therapeutic Agents for Cancer and Infectious Diseases

Research has consistently highlighted the role of this compound and its analogs as building blocks for novel therapeutic agents targeting cancer and infectious diseases. chemimpex.comchemimpex.comnetascientific.com The azaindole derivatives synthesized from this compound have shown promise as inhibitors of kinases like MPS1, which is often overexpressed in human cancers. nih.gov Furthermore, the development of Aurora kinase inhibitors from iodo-pyridine precursors represents another key contribution to anticancer drug discovery. mdpi.com

In the field of infectious diseases, the closely related 2-chloro-5-nitropyridine has been used to synthesize substituted benzamide (B126) derivatives that exhibit significant anti-tubercular activity against M. tuberculosis. rsc.org The pyridine scaffold itself is found in numerous compounds with demonstrated antimicrobial and antiviral activities. nih.gov These findings underscore the importance of the nitropyridine core in designing new treatments for a range of life-threatening diseases. researchgate.netgoogle.com

Intermediacy in Bactericide, Plant Growth Regulator, and Antibiotic Synthesis

Beyond human therapeutics, this compound and its analogs are valuable intermediates in the agrochemical industry and in the synthesis of antibiotics. chemimpex.comchemimpex.com The related compound, 2-chloro-5-nitropyridine, is explicitly identified as an intermediate for creating bactericides, plant growth regulators, and antibiotics. chemicalbook.comgoogle.com This utility extends to the synthesis of effective pesticides and herbicides, contributing to improved crop protection and agricultural output. chemimpex.comchemimpex.comnetascientific.com Research has demonstrated the conversion of 2-chloro-5-nitropyridine into novel insecticides and herbicides. nih.gov Additionally, substituted nitropyridines have been investigated for their ability to enhance plant tolerance to abiotic stress. googleapis.com The core structure is also foundational to certain antitumor antibiotics, such as analogues of streptonigrin. researchgate.net

Strategic Importance in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize a lead compound's biological activity by making targeted chemical modifications. This compound is an excellent scaffold for such studies. The distinct functional groups—the iodo, the nitro, and the pyridine ring—can be systematically and independently modified.

For instance, the iodine atom can be replaced through various cross-coupling reactions to explore how different substituents at that position affect biological activity. The nitro group can be reduced to an amine, which can then be further derivatized. A clear example of this is the synthesis of a library of benzamide derivatives from 2-chloro-5-nitropyridine to determine the SAR for anti-tubercular activity. rsc.org These studies revealed how different substituents on the benzamide ring influenced the inhibitory concentration against M. tuberculosis. rsc.org The ability to fine-tune properties such as lipophilicity, target binding, and solubility by modifying the azaindole core derived from these precursors is a testament to their strategic importance in drug optimization. mdpi.com

Agrochemical Research and Development

In the agrochemical sector, this compound and its derivatives are investigated for their potential to create new and effective crop protection agents. chemimpex.comchemimpex.com The stability and reactivity of the compound make it a suitable candidate for developing targeted solutions to improve agricultural productivity. chemimpex.comnetascientific.com

Synthesis of Pesticides and Herbicides

This compound serves as a key intermediate in the synthesis of complex molecules designed for use as pesticides and herbicides. chemimpex.comchemimpex.com The pyridine ring is a structural motif found in numerous agrochemicals, and the specific functional groups of this compound allow for the construction of novel, biologically active compounds. mdpi.com

Research into related nitropyridine compounds illustrates the synthetic pathways where this compound could be employed. For instance, 2-chloro-5-nitropyridine, a structurally similar compound, is a starting material for a new series of insecticides. mdpi.comnih.gov The synthesis involves the nucleophilic substitution of the halogen atom by various hydroxyl compounds. mdpi.comnih.gov Similarly, this compound can undergo analogous substitution reactions, allowing for the introduction of diverse functional groups to create a range of potential pesticides.

In herbicide development, derivatives of nitropyridine have shown significant activity. For example, a study using 2-chloro-3(5)-nitropyridines to synthesize nitropyridine-containing herbicides yielded a compound with high herbicidal activity on barnyard grass. mdpi.com The synthetic utility of this compound suggests its potential in creating similar herbicidal agents. The compound's ability to act as a building block is crucial in developing new agrochemicals that can help manage weeds and pests effectively. netascientific.comchemimpex.comchemimpex.com

Formulation of Agents for Crop Yield Enhancement and Pest Resistance

Beyond direct pesticidal or herbicidal action, this compound is explored for its role in formulating agents that enhance crop yields and pest resistance. chemimpex.comchemimpex.com The development of effective crop protection agents is a direct contributor to improved agricultural output. chemimpex.com By serving as a precursor to novel insecticides and herbicides, the compound aids in the creation of formulations that protect crops from various threats, thereby securing and enhancing yields. netascientific.comchemimpex.comchemimpex.com

The stability and reactivity of molecules derived from this compound allow for the development of agrochemical agents that can improve pest resistance in crops. chemimpex.com Research on analogous compounds, such as 2-Amino-5-iodo-4-methylpyridine, demonstrates their use in formulations that inhibit specific biological pathways in pests, making them valuable in crop protection strategies. This highlights the potential for derivatives of this compound to be incorporated into advanced formulations aimed at bolstering the intrinsic defense mechanisms of plants against pests.

Table 1: Research Findings on a Related Agrochemical Intermediate

| Compound | Target Pest/Pathogen | Efficacy (%) |

|---|---|---|

| 2-Amino-5-iodo-4-methylpyridine | Aphids | 85 |

| 2-Amino-5-iodo-4-methylpyridine | Fungal pathogens | 90 |

This table is based on data for a structurally related compound and is for illustrative purposes of potential applications.

Materials Science

In materials science, this compound is investigated for its utility in synthesizing advanced materials with tailored properties. chemimpex.com Its unique chemical structure allows it to be incorporated into polymers, coatings, and other functional materials to enhance performance. chemimpex.comchemimpex.com

Synthesis of Functional Materials with Specialized Properties

This compound serves as a building block for functional materials where specific electronic and optical properties are desired. The incorporation of the nitropyridine moiety can influence the characteristics of a material, and the iodo-substituent provides a reactive handle for polymerization or surface modification. netascientific.com This makes it a target for researchers looking to create materials for specialized applications, such as sensors or catalysts. chemimpex.com

Development of Polymers, Coatings, and Conductive Materials

The development of novel polymers and coatings is a significant area of application for this compound. chemimpex.com It can be used to create polymers and coatings with enhanced durability, chemical resistance, and thermal stability. chemimpex.com

A key application in this area is the use of related hypervalent iodine compounds as polymerization initiators. jomardpublishing.com Diaryliodonium salts, which can be synthesized from iodoarenes like this compound, are effective photoinitiators for cationic polymerizations. jomardpublishing.com This process is of great practical interest for the rapid curing of coatings, printing inks, and in photoresist technology used for lithography. jomardpublishing.com Furthermore, the compound is explored for its potential in developing conductive materials. avantorsciences.com

Table 2: Applications in Materials Science

| Material Type | Application Area | Role of this compound Moiety |

|---|---|---|

| Polymers | Photoresists, Inks, Coatings | Precursor to iodonium (B1229267) salt photoinitiators for cationic polymerization. jomardpublishing.com |

| Coatings | Industrial Finishes | Building block to enhance durability and chemical resistance. chemimpex.comnetascientific.com |

General Organic Synthesis Utility

This compound is a highly versatile reagent in general organic synthesis, valued for its predictable reactivity which allows for the precise construction of complex molecules. chemimpex.comnetascientific.com The nitro group and iodine atom enhance the compound's reactivity, making it a valuable intermediate for creating novel compounds with potential applications in multiple fields. chemimpex.com

The iodine atom at the 2-position is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides. Furthermore, the iodo group makes the molecule an ideal substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Stille reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. ambeed.com

The nitro group at the 5-position is also synthetically useful. It is a strong electron-withdrawing group that activates the pyridine ring for certain reactions. Crucially, the nitro group can be readily reduced to an amino group (-NH2) using standard reducing agents. ambeed.com This transformation opens up a new set of synthetic possibilities, as the resulting aminopyridine can undergo a host of further reactions, such as diazotization, acylation, and alkylation, enabling the synthesis of a diverse array of more complex heterocyclic systems.

Table 3: Key Synthetic Transformations of this compound

| Reaction Type | Functional Group Involved | Reagents/Conditions | Result |

|---|---|---|---|

| Nucleophilic Substitution | Iodo group | Amines, Thiols, Alkoxides | Replacement of iodine with a nucleophile. |

| Cross-Coupling (e.g., Suzuki) | Iodo group | Boronic acids, Palladium catalyst, Base | Formation of a new carbon-carbon bond. ambeed.com |

Construction of Complex Molecular Architectures

This compound serves as a fundamental building block in the field of organic synthesis, prized for its utility in constructing intricate molecular frameworks. chemimpex.comchemimpex.com Its value stems from a pyridine ring activated by an electron-withdrawing nitro group and substituted with an iodine atom, which is an excellent leaving group. This specific combination of features facilitates a variety of chemical transformations essential for assembling complex structures, particularly those found in medicinally and materially relevant compounds. chemimpex.comchemimpex.com

The primary application of this compound in this context is its participation in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to transition metal catalysts, most notably palladium complexes. This reactivity enables the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination are commonly employed to link the 2-pyridyl unit of the starting material to other molecular fragments.

Research findings have demonstrated the successful use of halogenated nitropyridines in creating sophisticated molecules:

Biaryl Synthesis: In the development of novel non-nucleoside HIV-1 reverse transcriptase inhibitors, a key step involves the coupling of a nitropyridine core with other aromatic rings. nih.gov For instance, intermediates like 2-chloro-3-nitropyridine (B167233) are coupled with aminobenzonitriles to form diarylamines, which are precursors to potent antiviral agents. nih.gov The use of this compound allows for similar Suzuki couplings with various aryl and heteroaryl boronic acids, providing access to a wide range of biaryl structures that are privileged motifs in drug discovery.

Synthesis of Fused Heterocycles: The compound is a precursor for building more complex heterocyclic systems. For example, the synthesis of 5-nitro-7-azaindole, a key recognition unit in molecules designed for DNA targeting, can start from 2-amino-5-nitropyridine (B18323), which is subsequently iodinated at the 3-position to facilitate further cyclization reactions. researchgate.net This demonstrates how the initial nitropyridine scaffold is elaborated into a multi-ring architecture.

Alkynylpyridine Derivatives: The Sonogashira reaction, which couples terminal alkynes with aryl halides, has been used to synthesize substituted 5-nitro-2-ethynylpyridines from 2-bromo-5-nitropyridine (B18158). medchemexpress.com This methodology is directly transferable to the more reactive this compound, enabling the construction of molecules containing the pyridyl-alkyne linkage, a common structural element in functional materials and pharmaceutical intermediates.

The strategic application of these reactions allows chemists to assemble complex molecular architectures with precision, building upon the stable yet reactive this compound core. chemimpex.com

Table 1: Key Coupling Reactions for Building Complex Architectures

| Reaction Name | Coupling Partner | Bond Formed | Resulting Molecular Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | C-C (Aryl-Aryl) | Diarylpyridines, Heterobiaryls |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp-sp2) | Alkynylpyridines |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | C-N | 2-Aminopyridine (B139424) Derivatives |

| Heck Coupling | Alkene | C-C (sp2-sp2) | Alkenylpyridines |

Expansion of Organic Compound Diversity

The chemical reactivity of this compound makes it an exceptionally versatile reagent for expanding the diversity of organic compounds. chemimpex.com Its structure provides two distinct points for chemical modification: the iodine-substituted carbon and the nitro group. This dual reactivity allows for sequential or orthogonal functionalization, enabling the generation of large libraries of related but structurally distinct molecules from a single starting material. Such libraries are invaluable in screening for biological activity and discovering new structure-activity relationships (SAR) in drug development. nih.gov

Diversification via the Carbon-Iodine Bond: The C-I bond is the primary site for diversification through cross-coupling reactions. The high reactivity of the iodide as a leaving group allows for coupling with a vast array of partners under relatively mild conditions. By systematically varying the coupling partner in reactions like the Suzuki or Stille coupling, a multitude of substituents can be introduced at the 2-position of the pyridine ring. These can range from simple alkyl or aryl groups to complex heterocyclic systems and functionalized side chains, dramatically altering the steric and electronic properties of the resulting molecule. chemimpex.comnih.gov

Diversification via the Nitro Group: The nitro group offers a second vector for diversification. It is a powerful electron-withdrawing group that activates the pyridine ring, but its true synthetic utility lies in its capacity for transformation.

Reduction to an Amine: The most common transformation is the reduction of the nitro group to a primary amine (5-amino-2-iodopyridine). nih.gov This is typically achieved using reagents like sodium hydrosulfite, catalytic hydrogenation (e.g., H₂/Pd-C), or metal chlorides with a reducing agent (e.g., SnCl₂). nih.govmdpi.com

Further Functionalization of the Amine: The resulting amino group is a versatile functional handle. It can undergo a wide range of subsequent reactions, including:

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation.

Diazotization: Conversion to a diazonium salt, which can then be substituted by various nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions.

Condensation: Used as a nucleophile to form larger structures, such as imines or fused heterocyclic systems. mdpi.com

The ability to first perform a cross-coupling reaction at the C-I bond and then reduce and functionalize the nitro group allows for a combinatorial approach to synthesis. This strategy enables the rapid generation of a diverse matrix of compounds, where substituents at both the 2- and 5-positions of the pyridine ring are varied, thereby expanding the accessible chemical space for research in pharmaceuticals, agrochemicals, and material science. chemimpex.comnetascientific.com

Table 2: Diversification Pathways for this compound

| Reaction Site | Transformation | Reagents | Resulting Functional Group | Potential for Further Diversification |

|---|---|---|---|---|

| C2-Iodine | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C2-Aryl/Alkyl | Introduces a new substituent (R) |

| Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | C2-Alkynyl | Introduces an alkyne moiety | |

| C5-Nitro | Reduction | SnCl₂, H₂/Pd-C, or Na₂S₂O₄ | C5-Amino (-NH₂) | High (Acylation, Alkylation, Diazotization) |

| ↳ Acylation of Amine | R-COCl, Base | C5-Amide (-NHCOR) | Introduces an acyl group (RCO) | |

| ↳ Sulfonylation of Amine | R-SO₂Cl, Base | C5-Sulfonamide (-NHSO₂R) | Introduces a sulfonyl group (RSO₂) |

Advanced Spectroscopic and Computational Studies

Vibrational Spectroscopy (FTIR, FT-Raman) of Related Compounds

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of a molecule. While specific experimental spectra for 2-iodo-5-nitropyridine are not extensively documented in the cited literature, a detailed analysis of the closely related compound, 2-chloro-5-nitropyridine (B43025), offers valuable comparative insights. The vibrational assignments for 2-chloro-5-nitropyridine, determined through both experimental measurements and theoretical calculations, serve as a robust framework for understanding the expected spectral features of this compound.

The substitution of chlorine with iodine is expected to induce predictable shifts in the vibrational frequencies. The greater mass of the iodine atom will lead to a lowering of the frequencies of the C-I stretching and bending vibrations compared to the C-Cl vibrations. The fundamental vibrational modes of the pyridine (B92270) ring and the nitro group are also likely to be influenced, albeit to a lesser extent, by this halogen substitution.

A comparative table of the theoretical vibrational frequencies for 2-chloro-5-nitropyridine provides a basis for predicting the spectrum of its iodo-analog. oaji.net

Table 1: Selected Theoretical Vibrational Frequencies for 2-Chloro-5-nitropyridine

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3100-3000 | C-H stretching |

| 1600-1570 | Pyridine ring stretching |

| 1550-1520 | NO₂ asymmetric stretching |

| 1350-1330 | NO₂ symmetric stretching |

| 850-800 | C-H out-of-plane bending |

Note: Data is based on theoretical calculations for 2-chloro-5-nitropyridine and serves as a predictive model for this compound.

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei. Both experimental and theoretical NMR studies contribute to a detailed understanding of molecular structure and reactivity.

While specific NMR studies detailing the role of this compound in catalytic cycles are not prevalent in the provided search results, the broader class of 2-halopyridines is known to participate in various catalytic reactions, such as cross-coupling reactions. NMR spectroscopy is crucial in these studies for identifying and characterizing transient intermediates, thereby illuminating the reaction mechanism. For instance, in nickel-catalyzed homocoupling reactions of 2-halopyridines, ¹H NMR is used to confirm the structure of the resulting 2,2'-bipyridine products. bceln.ca The chemical shifts and coupling constants of the pyridine protons provide definitive evidence of the reaction's progress and success.

Theoretical calculations of NMR chemical shifts, often performed using DFT methods, are invaluable for assigning experimental spectra and understanding the factors that influence shielding and deshielding of nuclei. For substituted pyridines, the chemical shifts are sensitive to the nature and position of the substituents. In the case of 2-halopyridines, the electronegativity and size of the halogen atom influence the electron density at the various carbon and hydrogen atoms of the pyridine ring.

For this compound, theoretical calculations would predict the ¹H and ¹³C chemical shifts. The strong electron-withdrawing nature of the nitro group at the 5-position is expected to cause significant deshielding of the protons and carbons at the ortho and para positions (C-4, C-6, H-4, H-6). The iodine at the 2-position will also influence the chemical shifts, with the carbon atom directly bonded to iodine (C-2) exhibiting a characteristic shift. As a reference, in 2-halopyridines, the order of chemical shifts for the carbon atoms is generally C-2 > C-6 > C-4 > C-3 > C-5. semanticscholar.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a good balance of accuracy and computational cost. researchgate.netaps.org

DFT calculations, typically using functionals like B3LYP, are employed to optimize the molecular geometry of this compound. These calculations provide precise bond lengths and angles. Based on studies of similar molecules like 2-chloro-5-nitropyridine, the pyridine ring is expected to be planar, with the nitro group potentially twisted slightly out of the plane. oaji.netresearchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also readily calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. For 2-chloro-5-nitropyridine, the calculated HOMO-LUMO gap indicates that charge transfer can occur within the molecule. researchgate.net A similar behavior is anticipated for this compound.

Table 2: Predicted Electronic Properties of this compound based on Analogs

| Property | Predicted Value/Characteristic |

|---|---|

| HOMO Energy | Relatively low due to electron-withdrawing groups |

| LUMO Energy | Low due to the presence of the nitro group |

Note: These are qualitative predictions based on the known effects of nitro and iodo substituents on aromatic systems.

DFT calculations also allow for a detailed analysis of the molecular conformation, including the dihedral angles between different parts of the molecule. For this compound, a key conformational feature is the orientation of the nitro group relative to the pyridine ring. In the optimized geometry of the related 2-iodo-3-nitropyridine, the nitro group is tilted by 34.6° with respect to the pyridine ring. nih.gov A similar non-planar arrangement is likely for this compound due to steric and electronic interactions between the nitro group and the adjacent ring atoms. The planarity of the pyridine ring itself is generally maintained.

Crystallographic Analysis of Related Derivatives

The precise determination of the three-dimensional arrangement of atoms in a crystal lattice through X-ray crystallography provides invaluable insights into the structural characteristics of molecules. While the crystal structure of this compound itself is not extensively detailed in readily available literature, analysis of closely related derivatives, such as isomers and halogen analogues, offers a robust framework for understanding its solid-state behavior. The crystallographic data of 2-chloro-5-nitropyridine and 2-iodo-3-nitropyridine serve as excellent proxies for this analysis.

In the case of 2-chloro-5-nitropyridine, the molecule is nearly planar, with all non-hydrogen atoms deviating only slightly from a common plane nih.govresearchgate.net. This planarity is a common feature in aromatic systems, facilitating efficient crystal packing. Similarly, the isomer 2-iodo-3-nitropyridine exhibits a largely planar pyridine ring, although the nitro group is significantly twisted out of this plane, with a dihedral angle of 34.6 (3)° nih.gov. This twisting is a common consequence of steric hindrance between adjacent bulky substituents (iodine and nitro group). The iodine atom itself is also slightly displaced from the plane of the pyridine ring nih.gov.

A comparative summary of the crystallographic data for these derivatives highlights the similarities and differences in their solid-state structures, governed by the nature and position of the halogen and nitro substituents.

| Parameter | 2-Chloro-5-nitropyridine nih.govresearchgate.net | 2-Iodo-3-nitropyridine nih.gov |

|---|---|---|

| Formula | C₅H₃ClN₂O₂ | C₅H₃IN₂O₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 3.7599 (8) | 8.0169 (15) |

| b (Å) | 5.8641 (13) | 12.313 (2) |

| c (Å) | 7.0189 (15) | 8.0999 (15) |

| α (°) | 84.687 (3) | 90 |

| β (°) | 89.668 (3) | 119.66 (2) |

| γ (°) | 76.020 (3) | 90 |

| Volume (ų) | 149.50 (6) | 694.8 (3) |

| Z | 1 | 4 |

The arrangement of molecules in a crystal, known as crystal packing, is directed by a variety of non-covalent interactions, with hydrogen bonding playing a pivotal role. researchgate.netmdpi.com In the absence of classical hydrogen bond donors (like O-H or N-H), weaker C-H···O and C-H···N interactions, along with other contacts like halogen bonds, become significant in dictating the supramolecular architecture.

For 2-chloro-5-nitropyridine, the crystal structure reveals that adjacent molecules are organized into chains through short Cl···O contacts measuring 3.068 (4) Å. nih.govresearchgate.net These chains are further consolidated into layers by non-classical C-H···O hydrogen bonds, which involve the hydrogen atoms of the pyridine ring and the oxygen atoms of the nitro group nih.govresearchgate.net.

Reactivity-Selectivity Principles in Pyridine Systems

The reactivity of the pyridine ring is profoundly influenced by the electronic nature of its substituents. The pyridine nucleus is inherently electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack and resistant to electrophilic substitution compared to benzene wikipedia.org. The presence of a strongly electron-withdrawing nitro (-NO₂) group, as in this compound, further deactivates the ring towards electrophiles but significantly activates it for nucleophilic aromatic substitution (SₙAr).

The SₙAr mechanism is particularly relevant for 2-halo-5-nitropyridines. In this reaction, a nucleophile attacks the aromatic ring at the carbon bearing the leaving group (the halogen). The reaction is facilitated when electron-withdrawing groups are positioned ortho or para to the leaving group, as they can stabilize the negative charge of the intermediate Meisenheimer complex through resonance wikipedia.orgmasterorganicchemistry.com. In this compound, the nitro group is in the para position relative to the iodine atom, providing strong activation for this pathway. The rate-determining step is typically the initial nucleophilic attack to form this anionic intermediate masterorganicchemistry.com. Consequently, the reactivity of 2-halo-5-nitropyridines in SₙAr reactions often follows the order F > Cl > Br > I. This is because the high electronegativity of the halogen, which enhances the electrophilicity of the carbon atom under attack, is more critical to the rate-determining step than the carbon-halogen bond strength (which would favor iodine as the best leaving group) masterorganicchemistry.com.

Future Directions and Emerging Research Avenues

Exploration of Green Chemistry Methodologies for Synthesis

The synthesis of pyridine (B92270) derivatives is increasingly benefiting from green chemistry principles, a trend that is relevant to the production of 2-Iodo-5-nitropyridine and its derivatives. researchgate.net Researchers are actively developing environmentally benign methods that offer high yields, pure products, and shorter reaction times. nih.gov These approaches include microwave-assisted synthesis, the use of green catalysts, and solvent-free reaction conditions. researchgate.net